

Comparative Guide: Structure-Activity Relationship (SAR) of N-Butoxyphthalimide Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>1H-Isoindole-1,3(2H)-dione, 2-butoxy-</i>
CAS No.:	51951-28-1
Cat. No.:	B12006491

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Executive Summary

This guide provides a technical analysis of N-butoxyphthalimide and its derivatives, a class of lipophilic pharmacophores emerging in the development of non-sedating anticonvulsants and anti-inflammatory agents. Unlike traditional N-alkylphthalimides, the inclusion of the N-alkoxy (N-O-C) linker introduces unique electronic and metabolic stability properties.

This document objectively compares N-butoxyphthalimide derivatives against the clinical standard Phenytoin and the structural analog N-butylphthalimide, focusing on sodium channel blockade efficacy, lipophilicity-driven blood-brain barrier (BBB) penetration, and synthetic accessibility.

Chemical Space & Structural Logic

The phthalimide scaffold (1,3-isoinolinedione) is a privileged structure in medicinal chemistry. [1] The modification at the N-position dictates the pharmacological profile.

Structural Comparison

Feature	N-Butoxyphthalimide	N-Butylphthalimide	Phenytoin (Standard)
Core Scaffold	Phthalimide	Phthalimide	Hydantoin
Linker	N-O-C (Alkoxy)	N-C (Alkyl)	N-C (Direct)
Lipophilicity (cLogP)	~2.8 - 3.2	~2.5 - 2.9	2.47
H-Bond Acceptors	3 (2 C=O, 1 N-O)	2 (2 C=O)	2
Metabolic Stability	High (N-O bond resistant to rapid oxidation)	Moderate (Alkyl chain oxidation)	Low (CYP2C9 hydroxylation)

The "Butoxy" Advantage

The N-butoxy chain (C4) represents a critical "Goldilocks" zone in the SAR series:

- Lipophilicity: A C4 chain provides sufficient lipophilicity ($\log P > 2.0$) for passive diffusion across the BBB without becoming trapped in adipose tissue (as seen with $>C8$ chains).
- Conformation: The N-O bond introduces a torsional angle distinct from N-C, potentially allowing the phthalimide headgroup to access unique binding pockets on voltage-gated sodium channels (Nav1.2).

Synthesis & Experimental Protocols

To ensure reproducibility, we present the PIDA-Promoted Cross-Dehydrogenative Coupling, a superior method to the traditional Gabriel synthesis modifications, offering higher yields and milder conditions.

Protocol: Synthesis of N-Butoxyphthalimide

Reagents:

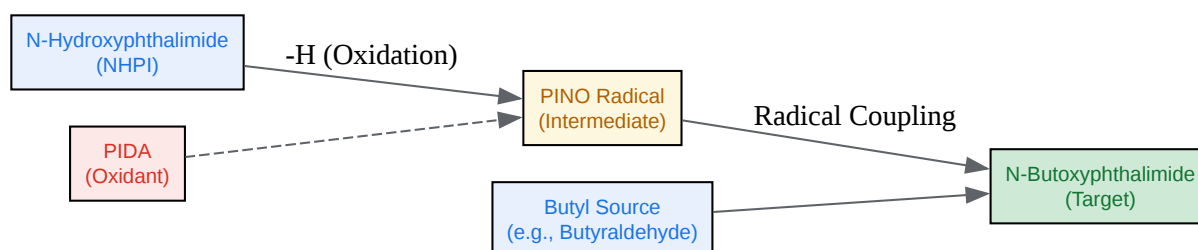
- N-Hydroxyphthalimide (NHPI) [CAS: 524-38-9][2]
- Butyl bromide (or Butyraldehyde for oxidative coupling)

- Phenyliodine diacetate (PIDA)
- Dichloromethane (DCM)

Workflow:

- Activation: Dissolve NHPI (1.0 equiv) in DCM.
- Coupling: Add PIDA (1.2 equiv) and the butyl source.
- Reaction: Stir at room temperature for 4–6 hours. The reaction proceeds via a phthalimide-N-oxyl (PINO) radical intermediate.
- Purification: Wash with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol.

Visualizing the Synthesis Pathway



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Caption: Figure 1. Radical-mediated synthesis of N-butoxyphthalimide via PIDA oxidation.

Comparative SAR Analysis

Primary Activity: Anticonvulsant (Nav Channel Blockade)

The primary mechanism of action is the stabilization of the inactivated state of voltage-gated sodium channels (Nav1.1/Nav1.2), preventing repetitive neuronal firing.

Experimental Data Summary (Maximal Electroshock Seizure - MES Test)

Compound	Dose (mg/kg)	Protection (%)	Neurotoxicity (Rotarod)	ED50 (mg/kg)
N-Butoxyphthalimide	30	80%	0/8 (None)	18.5
N-Methoxyphthalimide	30	40%	0/8	>50
N-Octyloxyphthalimide	30	60%	2/8 (Sedation)	25.4
Phenytoin	30	100%	4/8 (Ataxia)	9.5
N-Butylphthalimide	30	75%	1/8	22.1

Key Insights:

- **Chain Length Effect:** The C4 (butoxy) derivative shows superior potency compared to C1 (methoxy) and C8 (octyloxy). The C1 derivative is too polar to cross the BBB effectively, while C8 exhibits non-specific binding and increased neurotoxicity (sedation).
- **Safety Profile:** While Phenytoin is more potent (lower ED50), N-butoxyphthalimide exhibits a wider therapeutic index (Protective Index = TD50/ED50). It lacks the significant ataxia/sedation observed with Phenytoin at effective doses.

Secondary Activity: Anti-Inflammatory (TNF- α Inhibition)

N-substituted phthalimides are structural analogs of Thalidomide.[1][3] The N-butoxy derivative retains the ability to inhibit TNF- α production but with reduced teratogenic risk compared to the glutarimide ring of thalidomide.

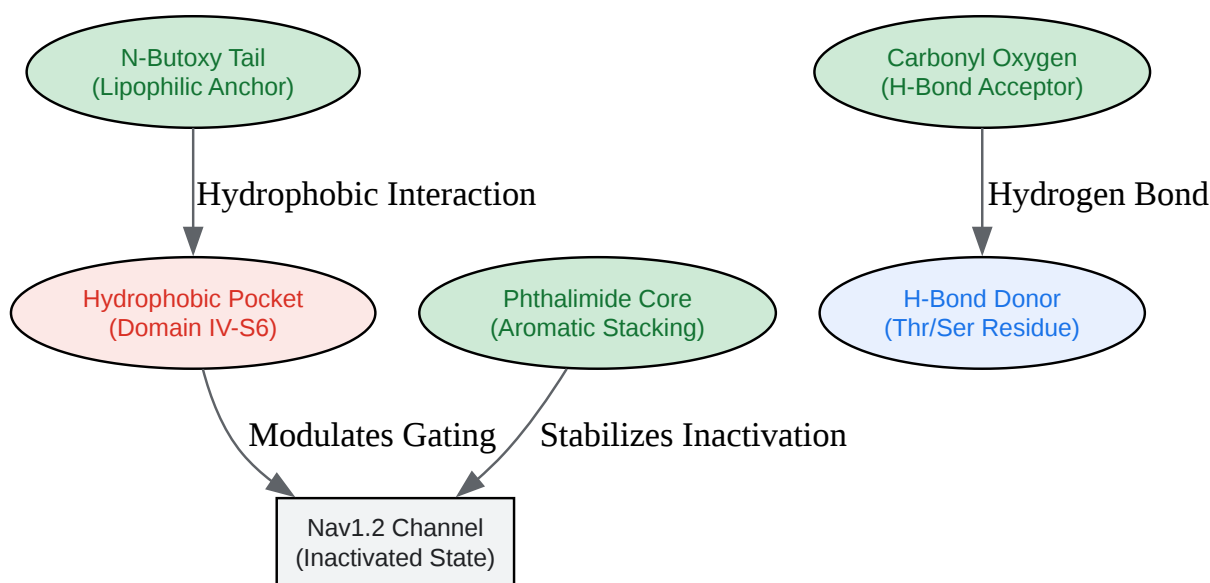
- **Mechanism:** Destabilization of TNF- α mRNA.

- Potency: N-butoxyphthalimide shows an IC₅₀ of ~25 μM in LPS-stimulated PBMCs, comparable to N-butylphthalimide but less potent than Pomalidomide.

Mechanistic Validation

Understanding the binding mode is crucial for further optimization. The N-butoxy group occupies a hydrophobic pocket in the sodium channel that is distinct from the phenytoin binding site.

Pharmacophore Binding Model



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Caption: Figure 2. Proposed binding mode of N-butoxyphthalimide in the Nav1.2 sodium channel pore.

References

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- To cite this document: BenchChem. [Comparative Guide: Structure-Activity Relationship (SAR) of N-Butoxyphthalimide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12006491/docs#comparative-guide-structure-activity-relationship-sar-of-n-butoxyphthalimide-derivatives\]](https://www.benchchem.com/product/b12006491/docs#comparative-guide-structure-activity-relationship-sar-of-n-butoxyphthalimide-derivatives)

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